molecular formula C10H14N4O2S B12457813 N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B12457813
M. Wt: 254.31 g/mol
InChI Key: JOLSXIKDMLVDDR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarbothioamide group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
  • N-(2-methoxyethyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide

Uniqueness

N-(2-methoxyethyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-(pyridine-4-carbonylamino)thiourea

InChI

InChI=1S/C10H14N4O2S/c1-16-7-6-12-10(17)14-13-9(15)8-2-4-11-5-3-8/h2-5H,6-7H2,1H3,(H,13,15)(H2,12,14,17)

InChI Key

JOLSXIKDMLVDDR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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